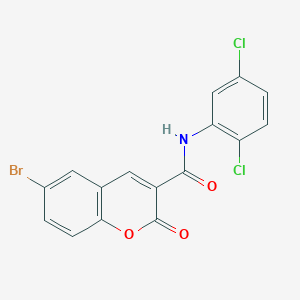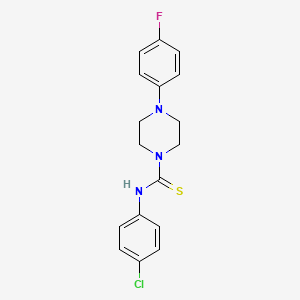
7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine, also known as VUF 6002, is a compound that belongs to the class of quinolines. It has been extensively studied for its potential therapeutic applications in various diseases.
科学的研究の応用
7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine 6002 has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, antipsychotic, and neuroprotective effects. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
作用機序
The exact mechanism of action of 7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine 6002 is not fully understood. However, it has been shown to act as a selective antagonist of the dopamine D3 receptor. It also acts as a partial agonist of the serotonin 5-HT1A receptor. These actions are thought to contribute to its therapeutic effects.
Biochemical and Physiological Effects:
7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine 6002 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects by reducing oxidative stress and apoptosis in neurons. Additionally, 7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine 6002 has been shown to improve cognitive function and reduce anxiety-like behaviors in animal models.
実験室実験の利点と制限
One of the main advantages of 7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine 6002 is its selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of this receptor in various diseases. However, one limitation of 7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine 6002 is its relatively low potency compared to other dopamine D3 receptor antagonists. This can make it difficult to achieve the desired effects in some experiments.
将来の方向性
There are several future directions for research on 7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine 6002. One area of interest is its potential use in the treatment of drug addiction. It has been shown to reduce drug-seeking behavior in animal models, suggesting that it may have therapeutic potential in this area. Additionally, further studies are needed to fully understand the mechanisms underlying its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Finally, the development of more potent analogs of 7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine 6002 may improve its usefulness as a research tool.
Conclusion:
In conclusion, 7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine 6002 is a compound that has been extensively studied for its potential therapeutic applications in various diseases. Its selectivity for the dopamine D3 receptor and its range of biochemical and physiological effects make it a useful tool for studying the role of this receptor in various diseases. While there are some limitations to its use in lab experiments, there are several future directions for research on 7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine 6002 that may lead to new therapeutic applications.
合成法
The synthesis of 7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine 6002 involves the reaction of 7-chloro-4-methylquinoline with cycloheptylamine in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or toluene. The resulting product is then purified by recrystallization or column chromatography.
特性
IUPAC Name |
7-chloro-N-cycloheptyl-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2/c1-12-10-17(19-14-6-4-2-3-5-7-14)20-16-11-13(18)8-9-15(12)16/h8-11,14H,2-7H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCNJJDKEMRJJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)NC3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-(2-furyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5785946.png)
![2-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5785953.png)

![N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5785963.png)
![N-[2-(acetylamino)phenyl]-2,2-dichloroacetamide](/img/structure/B5785971.png)

![9-hydroxy-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]-9H-fluorene-9-carbohydrazide](/img/structure/B5785993.png)